N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-phenoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c21-14-8-10-15(11-9-14)27-13-18(22)24-25-19(26)17-7-4-12-23-20(17)28-16-5-2-1-3-6-16/h1-12H,13H2,(H2,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUOWKBITMYKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN=C(COC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N/N=C(/COC3=CC=C(C=C3)F)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity and Reactivity
a) Fluorophenoxy vs. Chlorophenoxy Substituents
- N′-[2-(4-Chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}thiophene-2-carbohydrazide (): This analog replaces the 4-fluorophenoxy group with 4-chlorophenoxy and incorporates a thiophene-carbohydrazide moiety. The electron-withdrawing chlorine atom may enhance stability but reduce solubility compared to fluorine. The thiophene ring could influence π-π stacking interactions in biological targets .
- Impact on Target Compound: The 4-fluorophenoxy group in the target compound likely improves metabolic stability and membrane permeability relative to chlorine, as fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance lipophilicity .
b) Nicotinoyl vs. Pyrazolone Systems
- Hydrazoneoxime Ligands with Pyrazolone Groups (): These ligands feature a pyrazolone ring instead of nicotinoyl. Pyrazolone derivatives are associated with metal chelation and antioxidant activities. The target compound’s nicotinoyl group may offer improved binding to NAD(P)H-dependent enzymes due to structural mimicry of nicotinamide .
b) Spectral Characterization
- IR and NMR Trends :
- Hydrazinecarbothioamides (e.g., compounds [4–6] in ) show ν(C=S) at 1243–1258 cm⁻¹ and ν(C=O) at 1663–1682 cm⁻¹. The absence of C=O in triazole-thiones ([7–9]) confirms cyclization.
- The target compound’s hydrazide group would exhibit ν(NH) ~3150–3319 cm⁻¹ and ν(C=O) ~1660–1680 cm⁻¹, similar to and .
Pharmacological Activity Insights
a) Anti-inflammatory Potential
- N′-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide Derivatives (): Demonstrated anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes. The target compound’s phenoxynicotinoyl group may similarly interact with COX active sites, though fluorine substituents could enhance selectivity .
b) DNA-Binding Capability
- Copper Complexes of Vic-Dioxime Thiosemicarbazones (): Exhibited DNA intercalation and groove-binding via planar aromatic systems. The target compound’s nicotinoyl and fluorophenoxy groups may facilitate weaker DNA interactions compared to thiosemicarbazones but could show nuclease-like activity under specific conditions .
Data Tables
Table 1: Structural and Spectral Comparison of Hydrazide Derivatives
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis may require precise control of tautomerism, as seen in triazole-thiones (), where thione tautomers dominate over thiol forms .
- Activity Optimization: Fluorine substitution enhances bioavailability but may require balancing with hydrophilic groups (e.g., nicotinoyl) to avoid excessive hydrophobicity .
- Future Directions: Comparative studies on halogen effects (F vs. Cl) and heterocycle substitution (nicotinoyl vs. thiophene) are needed to refine structure-activity relationships.
Biological Activity
Overview of N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide
This compound is a hydrazone derivative that may exhibit biological activities due to the presence of both phenoxy and nicotinohydrazide moieties. Compounds in this class are often investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The structural components of this compound can be broken down as follows:
- Nicotinohydrazide moiety : This part is derived from nicotinic acid and hydrazine, which may contribute to various biological activities.
- Phenoxy group : The presence of fluorine in the phenoxy group can enhance lipophilicity and potentially improve bioavailability.
Antimicrobial Activity
Hydrazones and their derivatives have been studied for their antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 32 µg/mL |
| Example B | S. aureus | 16 µg/mL |
The specific activity of this compound against microbial strains remains to be elucidated through empirical studies.
Anticancer Activity
Research into hydrazone derivatives has indicated potential anticancer effects. For example, studies on similar compounds have reported:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in animal models.
Case Study: Hydrazone Derivative X
In a study involving a hydrazone derivative structurally similar to this compound:
- Cell Line : Human breast cancer cells (MCF-7)
- Findings : The compound inhibited cell proliferation by 50% at a concentration of 10 µM within 48 hours.
Anti-inflammatory Activity
Compounds containing hydrazone linkages have also been investigated for anti-inflammatory properties. In vitro assays have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A study showed that a related hydrazone compound reduced inflammation in a murine model by decreasing paw edema by approximately 40% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
